molecular formula C8H5FO3 B12855304 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12855304
M. Wt: 168.12 g/mol
InChI Key: WJSKSGJJBTXFBD-UHFFFAOYSA-N
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Description

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a fluorinated derivative of the benzo[d][1,3]dioxin-4-one family. This compound is characterized by the presence of a fluorine atom at the 7th position of the benzo[d][1,3]dioxin-4-one ring system. The benzo[d][1,3]dioxin-4-one scaffold is known for its diverse applications in medicinal chemistry, agrochemicals, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of the benzo[d][1,3]dioxin-4-one derivatives, including the fluorinated variant.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzo[d][1,3]dioxin-4-one compounds.

Scientific Research Applications

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    4H-benzo[d][1,3]dioxin-4-one: The parent compound without the fluorine substitution.

    7-Chloro-4H-benzo[d][1,3]dioxin-4-one: A chlorinated derivative with similar properties.

    7-Bromo-4H-benzo[d][1,3]dioxin-4-one: A brominated derivative with distinct reactivity.

Uniqueness

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

7-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5FO3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-3H,4H2

InChI Key

WJSKSGJJBTXFBD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2)F)C(=O)O1

Origin of Product

United States

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